molecular formula C10H12FNO B13439098 N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine

N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine

Cat. No.: B13439098
M. Wt: 181.21 g/mol
InChI Key: FBLDQMCFXIZNRC-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine (CAS 1502292-84-3) is a substituted aromatic amine with the molecular formula C₁₀H₁₂FNO and a molecular weight of 181.207 g/mol . Its structure comprises a benzene ring substituted with a fluorine atom at position 3, a methoxy group at position 4, and a cyclopropylamine group attached via the nitrogen atom. The SMILES notation (COc1ccc(NC2CC2)cc1F) and InChI key confirm its stereochemical configuration .

The compound is classified as a pure chemical reagent (TRC-C986370-100MG) and is stable at room temperature .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

N-cyclopropyl-3-fluoro-4-methoxyaniline

InChI

InChI=1S/C10H12FNO/c1-13-10-5-4-8(6-9(10)11)12-7-2-3-7/h4-7,12H,2-3H2,1H3

InChI Key

FBLDQMCFXIZNRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2CC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine typically involves the reaction of 3-fluoro-4-methoxyaniline with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine and analogous benzenamine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Impact
This compound 1502292-84-3 C₁₀H₁₂FNO 181.207 Cyclopropylamine, Fluoro, Methoxy Moderate steric bulk; balanced electronic effects (EDG + EWG)
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)benzenamine Not provided ~C₁₄H₁₈F₃N₃O₄ ~350 (estimated) Butyl, Ethyl, Dinitro, Trifluoromethyl High steric bulk; strong electron-withdrawing (nitro, CF₃)
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine 380319-71-1 C₂₃H₂₅ClN₃O₃S 463.98 Benzenesulfonyl, Chlorophenyl, Morpholine Polar sulfonyl group; morpholine enhances solubility
Key Observations:

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound balances a methoxy group (electron-donating, EDG) and fluorine (electron-withdrawing, EWG), whereas analogs like the N-butyl-N-ethyl derivative feature strongly electron-withdrawing nitro and trifluoromethyl groups, which increase electrophilicity .
  • Steric Bulk : The cyclopropyl group in the target compound provides moderate steric hindrance, contrasting with the larger N-butyl and N-ethyl groups in the nitro-substituted analog .

Molecular Weight and Solubility :

  • The target compound has a lower molecular weight (181.2 g/mol) compared to the morpholine-containing analog (463.98 g/mol), suggesting differences in lipophilicity. The sulfonyl and morpholine groups in the latter enhance polarity and aqueous solubility .

Biological Relevance: Fluorine in the target compound may improve metabolic stability and membrane permeability compared to non-halogenated analogs . The morpholine-containing derivative’s polar groups could favor interactions with hydrophilic biological targets .

Biological Activity

N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group, a fluorine atom at the meta position, and a methoxy group at the para position of a benzene ring. The presence of these functional groups influences its biological activity, particularly in terms of receptor binding and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorine atom can enhance lipophilicity and alter electronic properties, potentially increasing binding affinity to target proteins. The methoxy group may also play a role in modulating the compound’s pharmacokinetics and pharmacodynamics.

Table 1: Summary of Mechanisms

MechanismDescription
Enzyme Inhibition Interacts with specific enzymes, potentially inhibiting their activity.
Receptor Binding Binds to various receptors, influencing cellular signaling pathways.
Metabolic Stability Affects the compound's half-life and bioavailability in biological systems.

Biological Activity

Research has shown that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives containing similar structural motifs demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, analogs with similar configurations have shown minimum inhibitory concentration (MIC) values below 0.24 μg/mL against resistant strains .
  • Antiparasitic Activity : The compound has been evaluated for its potential as an antimalarial agent. Its analogs have demonstrated efficacy in inhibiting PfATP4-associated Na+^+-ATPase activity, crucial for Plasmodium falciparum survival .

Case Study: Antimalarial Efficacy

In a study involving high-throughput screening against P. falciparum, compounds similar to this compound were found to inhibit the parasite effectively. The leading analogs showed EC50_{50} values as low as 0.011 μM, indicating strong antiparasitic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate bioavailability due to its metabolic pathways. Studies have indicated that the cyclopropyl group influences metabolic stability, although it may also lead to rapid degradation in certain contexts .

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-Life Moderate (varies by study)
Clearance Rate High (variable based on metabolism)
Bioavailability Moderate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 3-fluoro-4-methoxy-nitrobenzene as a precursor. Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).
  • Step 2 : Introduce the cyclopropyl group via nucleophilic substitution. Use cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or acetonitrile).
  • Step 3 : Optimize temperature (80–100°C) and reaction time (12–24 hrs) to balance yield and purity. Monitor by TLC or HPLC .
  • Critical Note : Fluorine at the 3-position may sterically hinder cyclopropane ring formation; consider using phase-transfer catalysts to improve reactivity .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

  • NMR Analysis :
  • ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and cyclopropyl protons (δ 0.5–1.5 ppm).
  • ¹³C NMR : Confirm cyclopropyl carbons (δ 8–12 ppm) and fluorine coupling in the aromatic region .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities.
  • X-ray Crystallography : If crystals are obtainable, resolve the structure to confirm stereoelectronic effects of the cyclopropyl group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Troubleshooting Strategy :

  • Scenario : Aromatic proton splitting patterns deviate from expected first-order coupling.
  • Solution : Perform 2D NMR (COSY, HSQC) to identify through-space interactions (e.g., NOE effects from the cyclopropyl group).
  • Scenario : Unassigned peaks in MS/MS fragmentation.
  • Solution : Use computational tools (e.g., Gaussian or ORCA) to model fragmentation pathways and compare with experimental data .
  • General Rule : Cross-validate with alternative techniques (e.g., IR for functional groups) and consult crystallographic databases (e.g., Cambridge Structural Database) .

Q. What computational methods are suitable for predicting the reactivity of the cyclopropyl-amine moiety in catalytic systems?

  • Modeling Approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of the amine group.
  • Molecular Dynamics (MD) : Simulate solvent effects on cyclopropyl ring stability in polar vs. nonpolar environments.
  • Software Recommendations : Gaussian (DFT), GROMACS (MD), or CRITIC2 for electron-density analysis .

Q. How can researchers optimize regioselectivity in further functionalization (e.g., introducing a sulfonamide group)?

  • Experimental Design :

  • Protection/Deprotection Strategy : Protect the amine with Boc (tert-butoxycarbonyl) before sulfonylation to prevent side reactions.
  • Solvent Effects : Use DCM or THF to minimize steric hindrance from the cyclopropyl group.
  • Catalysis : Employ Pd(0) or Cu(I) catalysts for C–N cross-coupling reactions. Monitor reaction progress via LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (computational) and experimental (synthetic) yields?

  • Root-Cause Framework :

  • Hypothesis 1 : Solvent polarity in simulations does not match experimental conditions.
  • Test : Re-run computations with explicit solvent models (e.g., SMD in Gaussian).
  • Hypothesis 2 : Unaccounted steric effects from the methoxy group.
  • Test : Synthesize a methoxy-free analog and compare reaction kinetics .
  • Documentation : Use a decision matrix to rank variables (temperature, catalyst loading) and identify critical factors .

Methodological Tables

Table 1 : Key Analytical Techniques for Structural Validation

TechniquePurposeCritical ParametersReference
¹H/¹³C NMRConfirm aromatic/cyclopropyl groupsDeuterated solvent (DMSO-d₆)
HRMSVerify molecular ion and purityESI+/ESI- ionization modes
X-ray CrystallographyResolve 3D structureCrystal growth conditions

Table 2 : Common Synthetic Challenges and Mitigations

ChallengeMitigation StrategyReference
Low cyclopropane ring stabilityUse low-temperature Pd-catalyzed coupling
Fluorine-induced steric hindranceEmploy phase-transfer catalysts (e.g., TBAB)
Amine oxidationConduct reactions under inert atmosphere (N₂)

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